molecular formula C5H10O B1617369 1-Ethylcyclopropanol CAS No. 57872-31-8

1-Ethylcyclopropanol

Cat. No.: B1617369
CAS No.: 57872-31-8
M. Wt: 86.13 g/mol
InChI Key: XZUJSRYCYMMXFZ-UHFFFAOYSA-N
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Description

1-Ethylcyclopropanol is an organic compound with the molecular formula C5H10O. It is a cyclopropanol derivative where an ethyl group is attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with cyclopropanone. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{Cyclopropanone} + \text{Ethylmagnesium bromide} \rightarrow \text{this compound} ]

Another method involves the reduction of 1-ethylcyclopropanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions include a suitable solvent like ethanol or tetrahydrofuran and typically occur at low temperatures to ensure selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Ethylcyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethylcyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylcyclopropanol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the nature of the target molecule. Detailed studies are required to elucidate the precise pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethylcyclopropanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other cyclopropanol derivatives and can lead to different applications and research opportunities .

Properties

IUPAC Name

1-ethylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-5(6)3-4-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUJSRYCYMMXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337845
Record name 1-Ethylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57872-31-8
Record name 1-Ethylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylcyclopropanol
Reactant of Route 2
1-Ethylcyclopropanol
Reactant of Route 3
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1-Ethylcyclopropanol
Reactant of Route 4
Reactant of Route 4
1-Ethylcyclopropanol
Reactant of Route 5
Reactant of Route 5
1-Ethylcyclopropanol
Reactant of Route 6
1-Ethylcyclopropanol

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